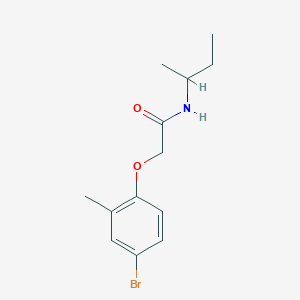
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. It is a selective and potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, differentiation, and apoptosis. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which further supports its potential use as an anticancer agent.
Biochemical and physiological effects:
In addition to its anticancer properties, 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus and to have neuroprotective effects in animal models of Parkinson's disease. However, further studies are needed to fully understand the mechanisms underlying these effects.
実験室実験の利点と制限
One of the advantages of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good solubility in aqueous and organic solvents, which makes it suitable for in vitro and in vivo studies. However, the compound has limited stability in solution and can undergo hydrolysis or oxidation, which can affect its potency and efficacy. Therefore, proper storage and handling are crucial for maintaining the integrity of the compound.
将来の方向性
There are several future directions for the study of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide. One direction is to further investigate its anticancer properties and to determine its efficacy in different types of cancer cells and animal models. Another direction is to explore its potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more stable analogs of the compound could enhance its potency and efficacy and expand its potential applications.
合成法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the reaction of 4-bromo-2-methylphenol with butan-2-amine in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then treated with acetic acid to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer cells and is associated with tumor progression and resistance to chemotherapy. Therefore, the compound has been investigated for its anticancer properties and has shown promising results in preclinical studies.
特性
分子式 |
C13H18BrNO2 |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
2-(4-bromo-2-methylphenoxy)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C13H18BrNO2/c1-4-10(3)15-13(16)8-17-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3,(H,15,16) |
InChIキー |
AWTJQLWMYQKEKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
正規SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-methoxy(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B297014.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)

![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)
![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)


![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)